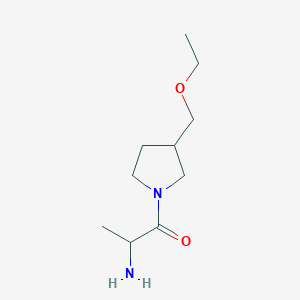

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

説明

特性

IUPAC Name |

2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDUYFRXQDASSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetics and pharmacodynamics of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

An In-depth Technical Guide to the Prospective Pharmacokinetics and Pharmacodynamics of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Disclaimer

This document provides a prospective analysis of the pharmacokinetic and pharmacodynamic properties of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one. As of the date of this publication, there is no publicly available experimental data for this specific compound. The information presented herein is based on predictions derived from its chemical structure, data from structurally analogous compounds, and established principles of pharmacology. This guide is intended for research and drug development professionals and should be used as a framework for designing and executing a comprehensive experimental evaluation of this novel chemical entity.

Section 1: Introduction and Structural Analysis

The compound 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a novel chemical entity with potential pharmacological activity. Its structure comprises a substituted pyrrolidine ring linked to a propan-1-one backbone. The presence of a primary amine and an ethoxymethyl group suggests that it may interact with biological systems. Understanding the prospective pharmacokinetic (PK) and pharmacodynamic (PD) profile of this molecule is the first step in evaluating its potential as a therapeutic agent.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is presented below:

(A chemical structure diagram would be inserted here in a full whitepaper)

A preliminary in silico analysis of the molecule's structure allows for the prediction of key physicochemical properties that will influence its biological behavior.

| Property | Predicted Value | Implication for PK/PD |

| Molecular Weight | ~214.3 g/mol | Likely to be orally bioavailable (Lipinski's Rule of 5). |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa (basic) | ~8.5 - 9.5 (for the primary amine) | The compound will be predominantly protonated at physiological pH, which may influence its absorption and distribution. |

| Polar Surface Area | ~50 - 60 Ų | Suggests potential for good oral absorption and cell membrane permeability. |

Section 2: Prospective Pharmacokinetic (ADME) Profile

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug.[1][2] The following sections outline the predicted ADME properties of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one.

Absorption

It is predicted that the compound will be absorbed following oral administration. The moderate lipophilicity and polar surface area are favorable for passive diffusion across the gastrointestinal tract.[1] However, the basic pKa suggests that the molecule will be largely ionized in the acidic environment of the stomach, which could limit absorption until it reaches the more neutral pH of the small intestine.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The predicted logP value suggests it may cross cell membranes. Its potential to be a substrate for active transporters could also influence its distribution. The volume of distribution (Vd) is likely to be moderate, indicating that the drug will distribute into tissues but may not extensively accumulate in fatty tissues.

Metabolism

The metabolism of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

-

Phase I Metabolism:

-

N-dealkylation: The ethoxymethyl group may be a site for oxidative dealkylation.

-

Oxidative deamination: The primary amine could undergo oxidation to form a ketone.

-

Hydroxylation: The pyrrolidine ring or the propyl chain could be hydroxylated.

-

-

Phase II Metabolism:

-

Glucuronidation or sulfation: The hydroxylated metabolites could be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

-

Caption: Predicted Phase I and Phase II metabolic pathways for 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one.

Excretion

The primary route of excretion for the parent compound and its metabolites is expected to be renal. The more polar metabolites will be readily filtered by the glomerulus and excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion.

Section 3: Prospective Pharmacodynamic Profile

The pharmacodynamics of a drug describes its mechanism of action and the relationship between drug concentration and its effect.[2] The structure of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one shares features with compounds known to interact with the central nervous system, particularly monoamine transporters.

Predicted Mechanism of Action

The 2-amino-1-propan-1-one moiety is a common feature in cathinone-like molecules, which often act as monoamine reuptake inhibitors or releasing agents. It is plausible that this compound could modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[3]

Potential Therapeutic Indications

If the compound is found to be a monoamine reuptake inhibitor, it could have potential applications in the treatment of:

-

Depression

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Narcolepsy

Further research into its selectivity for the different monoamine transporters would be necessary to refine its potential therapeutic profile.

Section 4: Proposed Experimental Investigation Plan

To move beyond predictions and determine the actual PK/PD profile of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, a structured experimental plan is essential.

In Vitro Pharmacokinetic Assays

4.1.1. Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound in the liver.

Protocol:

-

Prepare incubations containing human liver microsomes, the test compound (at a final concentration of 1 µM), and a buffer system.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance.

4.1.2. Plasma Protein Binding

Objective: To determine the fraction of the compound bound to plasma proteins.

Protocol:

-

Use a rapid equilibrium dialysis (RED) device.

-

Add the test compound to human plasma in one chamber of the RED device.

-

Add buffer to the other chamber.

-

Incubate at 37°C until equilibrium is reached.

-

Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the compound after intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).

Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.

In Vitro Pharmacodynamic Assays

4.3.1. Monoamine Transporter Binding Assay

Objective: To determine the affinity of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol:

-

Use cell membranes prepared from cells expressing the human DAT, NET, or SERT.

-

Incubate the membranes with a known radioligand for each transporter and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) for the test compound at each transporter.

Hypothetical Data Summary

The following table summarizes the hypothetical data that could be generated from the proposed experiments.

| Parameter | Hypothetical Value |

| In Vitro Half-life (Human Liver Microsomes) | 45 minutes |

| Plasma Protein Binding (Human) | 60% |

| Oral Bioavailability (Rat) | 35% |

| DAT Ki (nM) | 50 |

| NET Ki (nM) | 25 |

| SERT Ki (nM) | 500 |

Section 5: Conclusion

The compound 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one represents a novel chemical scaffold with potential for pharmacological activity, likely as a modulator of monoamine transporters. The prospective analysis presented in this guide suggests that it may possess favorable pharmacokinetic properties for oral administration and a pharmacodynamic profile that warrants further investigation for CNS-related therapeutic areas. The proposed experimental plan provides a clear path forward for elucidating the true pharmacokinetic and pharmacodynamic characteristics of this compound, which is a critical step in its journey from a novel molecule to a potential therapeutic agent.

References

- Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol - US EPA. (2006, November 16).

- 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard.

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

- 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol - ResearchGate.

- Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(1), 1-8.

- 2-Amino-1-(3-hydroxyphenyl)-1-Propanone | CAS No- 693772-30-4 | Simson Pharma Limited.

-

Darby, T. D. (1961). Effects of 2-amino-2-hydroxymethyl-1,3-propanediol During Shock and Catecholamine Administration. Annals of the New York Academy of Sciences, 92(3), 674-686. [Link]

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate.

- (S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride - Sigma-Aldrich.

- 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PubChem.

-

Dewey, W. L., & Malone, M. H. (1968). Pharmacologic and toxicologic evaluation of 2-(N-tetradecyl-N-ethylamino)-2-methyl-1,3-propanediol hydrochloride, an inhibitor of intestinal absorption. Toxicology and applied pharmacology, 12(1), 115–131. [Link]

- Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia.

- 2-Amino-1-(pyrrolidin-1-yl)propan-1-one - PubChem.

- What is 2-amino-1,3-propanediol used for? - ChemicalBook. (2020, March 2).

- 2-amino-2-hydroxymethyl-1,3-propanediol - Sigma-Aldrich.

- Drug ADME - Reactome Pathway Database.

Sources

A Technical Guide to the Preliminary Toxicity Screening of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[1][2][3] This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, a novel pyrrolidine derivative. By integrating in silico predictive models with a suite of robust in vitro assays, this framework is designed to "fail early," identifying and mitigating potential liabilities efficiently.[1] We will detail the causal logic behind the selection of a tiered assay cascade, provide validated, step-by-step protocols for key experiments—including cytotoxicity, genotoxicity, and preliminary organ-specific toxicity assessments—and establish a decision-making framework based on the synthesized data. This document serves as a technical blueprint for researchers, scientists, and drug development professionals to systematically de-risk NCEs of this chemical class.

Introduction: The Imperative for Early Safety Profiling

The compound, 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, belongs to the broad class of synthetic cathinones, characterized by a pyrrolidine ring, which are often investigated for their psychoactive properties and potential therapeutic applications.[4] However, structural alerts within this class necessitate a rigorous and early assessment of its safety profile. The high cost and time investment in drug development underscore the need for predictive, in vitro models to identify toxic compounds long before they reach costly clinical studies.[1][2][5]

This guide proposes a pragmatic, multi-stage screening approach. It begins with computational, non-experimental methods to predict potential hazards, followed by a cascade of in vitro assays designed to provide empirical data on the compound's biological activity. This tiered approach ensures that resources are allocated effectively, focusing intensive biological testing on compounds with the most promising initial profiles.

Stage 1: In Silico Toxicological Assessment

Before committing to resource-intensive wet-lab experiments, a thorough in silico (computational) analysis is paramount.[6][7][8] These methods use the chemical structure of the NCE to predict its toxicological properties based on data from previously studied compounds.[7]

2.1. Rationale and Approach

The core principle is Quantitative Structure-Activity Relationship (QSAR) and rule-based expert systems.[7][9] These models identify toxicophores (sub-structures known to be linked to toxicity) and predict various endpoints.

Key Predicted Endpoints:

-

Mutagenicity: Prediction of potential to cause genetic mutations.

-

Carcinogenicity: Assessment of cancer-causing potential.

-

Hepatotoxicity: Likelihood of causing liver damage.

-

Cardiotoxicity (hERG Inhibition): Potential to interfere with cardiac ion channels.

2.2. Recommended Tools

A combination of freely available and commercial software should be employed to build a consensus prediction.[10]

-

Toxtree (v3.1.0): An open-source tool implementing established decision trees like the Cramer classification for systemic toxicity and the ISS model for mutagenicity.[10]

-

Commercial Platforms (e.g., DEREK Nexus, MCASE): These provide proprietary, curated databases for more robust predictions.

The output from this stage is not definitive but serves to flag potential areas of concern, guiding the design and prioritization of the subsequent in vitro assays.[6][8]

Stage 2: In Vitro General Cytotoxicity Profiling

The first experimental step is to determine the concentration range at which the compound exerts general toxicity to living cells. This is crucial for establishing appropriate dose ranges for all subsequent, more specific assays.[11][12] We will employ two distinct assays that measure different mechanisms of cell death.

3.1. Assay Principle: A Two-Pronged Approach

Measuring cytotoxicity through a single endpoint can be misleading. Therefore, we utilize two assays in parallel:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability. A decrease in signal suggests metabolic compromise or cell death.[13][14]

-

LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. This indicates a loss of cell membrane integrity, a hallmark of necrosis.[14][15][16]

Comparing results from both assays can differentiate between cytotoxic (membrane-damaging) and cytostatic (metabolism/proliferation-inhibiting) effects.[14][15]

3.2. Experimental Workflow & Protocols

A panel of cell lines should be used to identify potential tissue-specific toxicity. A recommended starting panel includes:

-

HepG2 (Human Hepatoma): A widely used model for liver toxicity studies.[17][18][19][20]

-

HEK293 (Human Embryonic Kidney): A general, robust cell line.

-

SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.[2]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]

-

Compound Treatment: Prepare a serial dilution of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one (e.g., from 0.1 µM to 1000 µM). Treat cells for 24-48 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14][16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Cytotoxicity Assay

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's kit). Incubate for 30 minutes at room temperature, protected from light.[16]

-

Stop Reaction & Measure: Add the stop solution and measure the absorbance at 490 nm.[16]

-

Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate cytotoxicity as a percentage of the maximum release and determine the EC50.

3.3. Data Presentation and Interpretation

The results should be summarized in a table to facilitate comparison across cell lines.

| Cell Line | Assay | Endpoint | Result (µM) |

| HepG2 | MTT | IC50 | Value |

| HepG2 | LDH | EC50 | Value |

| HEK293 | MTT | IC50 | Value |

| HEK293 | LDH | EC50 | Value |

| SH-SY5Y | MTT | IC50 | Value |

| SH-SY5Y | LDH | EC50 | Value |

A hypothetical data summary table.

Stage 3: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[21][22] A standard in vitro battery includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[23]

4.1. Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-).[24] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[24] It is a cornerstone for detecting point mutations and frameshifts.[23] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[24][25]

Protocol 3: Ames Test (Plate Incorporation Method)

-

Preparation: Mix the test compound at various concentrations, a bacterial tester strain (e.g., TA98, TA100), and either a buffer or S9 mix in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.[26]

4.2. Assay 2: In Vitro Micronucleus Assay

Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[27][28] It identifies micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[21][27] The use of cytochalasin B to block cytokinesis allows for easy identification of cells that have completed one nuclear division.[27][28]

Protocol 4: In Vitro Micronucleus (MNvit) Assay

-

Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound at several concentrations (based on cytotoxicity data) for a short (3-4 hours) and long (21-24 hours) duration.[21]

-

Cytokinesis Block: Add cytochalasin B to the cultures to arrest cell division at the binucleate stage.[28]

-

Cell Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye like Giemsa or a fluorescent dye.[21]

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[28]

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential. This assay follows standards like the OECD Test Guideline 487.[29]

Stage 4: Preliminary Organ-Specific Toxicity

Data from the general cytotoxicity screen may hint at organ-specific effects (e.g., lower IC50 in HepG2 cells). This stage involves more targeted assays for common liabilities.

5.1. Hepatotoxicity Assessment

Rationale: The liver is a primary site of drug metabolism and is often susceptible to toxicity.[17] Using HepG2 cells, we can assess markers of liver injury beyond simple cell death.

Protocol 5: Hepatotoxicity Marker Analysis

-

Cell Culture: Culture HepG2 cells and treat with sub-lethal concentrations of the compound (e.g., IC10, IC20 from the MTT assay) for 24-72 hours.

-

Endpoint Measurement:

-

Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like TMRM. A decrease in fluorescence indicates mitochondrial dysfunction, a sensitive marker of cellular stress.[17]

-

Reactive Oxygen Species (ROS): Use a probe like DCFH-DA to measure oxidative stress.

-

Lipid Peroxidation: Use a probe like BODIPY to assess membrane damage.[17]

-

-

Analysis: Quantify changes using high-content imaging or a fluorescence plate reader. A significant change in these parameters, even without overt cell death, is a flag for potential hepatotoxicity.[17]

5.2. Cardiotoxicity: hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[30][31][32] Early screening for hERG liability is critical.[30][31]

Protocol 6: Automated Patch Clamp hERG Assay

-

Assay System: Utilize an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch) with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[30]

-

Procedure: Cells are subjected to a voltage protocol that elicits a characteristic hERG current. The test compound is applied at multiple concentrations.

-

Measurement: The system records the hERG current before and after compound application.[33]

-

Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. An IC50 below 10 µM is often considered a potential concern and warrants further investigation.

Integrated Strategy and Decision-Making

The data from each stage must be synthesized to form a coherent risk profile for the NCE. A decision-making workflow helps to systematically evaluate the results.

Diagram: Tiered Toxicity Screening Workflow

A workflow for integrated toxicity assessment.

Decision Criteria:

-

High Concern (No-Go/Redesign):

-

Positive in both Ames and Micronucleus assays.

-

Potent hERG inhibition (IC50 < 1 µM) with a low therapeutic index.

-

Strong cytotoxicity in a specific cell line at concentrations near the expected efficacious dose.

-

-

Moderate Concern (Investigate/Prioritize):

-

Positive in one genotoxicity assay but not the other.

-

Moderate hERG inhibition (IC50 1-10 µM).

-

Evidence of mitochondrial or oxidative stress at sub-lethal concentrations.

-

-

Low Concern (Go):

-

Negative in all genotoxicity assays.

-

No significant cytotoxicity below 30 µM.

-

No significant hERG inhibition (IC50 > 30 µM).

-

Conclusion

This technical guide provides a structured, evidence-based framework for the initial safety evaluation of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one. By logically progressing from predictive computational models to a tiered cascade of validated in vitro assays, this strategy enables the early identification of toxicological liabilities. This "fail early, fail fast" approach is not only cost-effective but also aligns with the ethical principles of reducing animal testing. The integration of data from multiple endpoints provides a holistic risk profile, empowering drug development teams to make informed, data-driven decisions on the advancement or termination of a candidate compound.

References

-

Neves, B. J., Dantas, R. F., Senger, M. R., & Ferreira, R. S. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147–172. [Link]

-

Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Balasubramanyam, M., & Kumar, A. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

-

hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

PubChem Compound Summary for CID 3021908, 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]

-

PubChem Compound Summary for CID 9920411, 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Lee, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicological Research, 35(1), 69-79. [Link]

-

Bele, A. A., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics, 13(11), 843. [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Balasubramanyam, M., & Kumar, A. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

-

Ju, B., & Cheng, G. (2015). Modern Approaches to Chemical Toxicity Screening. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]

-

Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.. [Link]

-

Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. BioAssay Systems. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

-

Neves, B. J., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. [Link]

-

hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. [Link]

-

OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

Neves, B. J., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

-

In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. MDPI. [Link]

-

AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, Oxford Academic. [Link]

-

Jennen, D. G. J., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(2), 243-253. [Link]

-

Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery (RSC Publishing). [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. [Link]

-

A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

-

Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

-

In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. ResearchGate. [Link]

-

Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

-

In Vitro Toxicology Screening Services. Intertek. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. GOV.UK. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

Tejs, S. (2008). The Ames test: a methodological short review. University of Warmia and Mazury in Olsztyn. [Link]

-

High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

-

Genotoxicity: Focus On Ames Test. Abich. [Link]

-

hERG Screening. Creative Biolabs. [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. blog.biobide.com [blog.biobide.com]

- 3. In Vitro Toxicology Screening Services [intertek.com]

- 4. mdpi.com [mdpi.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pozescaf.com [pozescaf.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. kosheeka.com [kosheeka.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 19. In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells | MDPI [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. criver.com [criver.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. AMES test explained | GenEvolution [genevolution.fr]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. Genotoxicity: Focus On Ames Test – Abich: l’eccellenza nelle analisi chimiche e microbiologiche [abich.it]

- 27. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 28. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 31. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 32. rockefeller.edu [rockefeller.edu]

- 33. hERG Screening - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

A Novel Pyrrolidine Derivative with Potential Central Nervous System Activity

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique stereochemical and conformational properties make it a valuable component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][4] This guide focuses on a novel compound, 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, a molecule with structural similarities to known synthetic cathinones and other psychoactive substances.[5][6][7] Given its structural features, this compound is hypothesized to interact with key monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8][9] Understanding the receptor binding affinity profile of this molecule is a critical first step in characterizing its pharmacological properties and assessing its therapeutic potential or abuse liability.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro receptor binding affinity profile of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one. We will delve into the theoretical underpinnings of receptor binding assays, provide a detailed, step-by-step protocol for their execution, and discuss the interpretation of the resulting data.

Hypothesized Target Receptors and Rationale

Based on the core structure, which features a pyrrolidine ring and a propan-1-one moiety, we can logically hypothesize its primary targets within the CNS. The pyrrolidinophenone scaffold is a well-established pharmacophore found in numerous synthetic cathinones that act as monoamine reuptake inhibitors.[7][8] Therefore, the primary receptors of interest for initial screening are:

-

Dopamine Transporter (DAT): A primary target for many psychostimulants.

-

Norepinephrine Transporter (NET): Often targeted by compounds with stimulant properties.

-

Serotonin Transporter (SERT): Interaction with SERT can significantly modulate the overall pharmacological effect.

A secondary panel of receptors could also be screened to assess selectivity and potential off-target effects. This could include, but is not limited to:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): To identify any direct agonist or antagonist activity.

-

Dopamine Receptors (e.g., D1, D2, D3): To assess potential interactions beyond the transporter.[8]

-

Adrenergic Receptors (e.g., alpha-1, alpha-2): To understand the full scope of its interaction with the noradrenergic system.

Experimental Workflow: Radioligand Binding Assays

To quantify the binding affinity of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one for its hypothesized targets, competitive radioligand binding assays are the gold standard.[8] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Core Principles of Competitive Radioligand Binding Assays

In a competitive binding assay, a constant concentration of a radiolabeled ligand and a preparation of membranes containing the receptor of interest are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it will compete with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity.

The data from these experiments are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to a Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[10]

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for DAT, NET, and SERT

This protocol outlines the steps for determining the binding affinity of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one for the dopamine, norepinephrine, and serotonin transporters using membranes from HEK293 cells stably expressing the respective human transporters.

Materials and Reagents

-

Cell Membranes: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

For DAT: [³H]-WIN 35,428

-

For NET: [³H]-Nisoxetine

-

For SERT: [³H]-Citalopram

-

-

Test Compound: 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control:

-

For DAT: 10 µM Benztropine

-

For NET: 10 µM Desipramine

-

For SERT: 10 µM Fluoxetine

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value for the respective transporter.

-

Prepare the non-specific binding control at a high concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate radioligand solution.

-

50 µL of the test compound dilution or vehicle.

-

50 µL of the cell membrane preparation.

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Presentation

The results of the binding assays should be summarized in a clear and concise table to facilitate comparison of the compound's affinity for different targets.

| Target | Radioligand | Test Compound Ki (nM) |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | To be determined |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | To be determined |

| Serotonin Transporter (SERT) | [³H]-Citalopram | To be determined |

Table 1. Hypothetical Receptor Binding Affinity Profile.

Potential Signaling Pathway Modulation

Should 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one demonstrate significant affinity for monoamine transporters, it would be expected to modulate downstream signaling pathways. For instance, inhibition of dopamine reuptake would lead to increased synaptic dopamine levels, which would then act on postsynaptic dopamine receptors.

Caption: Figure 2. Hypothetical modulation of dopaminergic signaling.

Conclusion

This technical guide provides a robust framework for the initial characterization of the receptor binding affinity profile of the novel compound 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate high-quality, reproducible data that will be crucial for understanding the compound's mechanism of action and for guiding future drug development efforts. The elucidation of this compound's binding affinities for key CNS targets will be a pivotal step in unlocking its potential pharmacological significance.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol - US EPA. Available at: [Link]

- Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents.

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC. Available at: [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. Available at: [Link]

-

Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF - ResearchGate. Available at: [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available at: [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. Available at: [Link]

-

Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC. Available at: [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available at: [Link]

-

Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[ 3 H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([ 3 H]-NF608) - ResearchGate. Available at: [Link]

-

Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations - iris univpm. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems - PubMed. Available at: [Link]

- Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents.

-

New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron | Request PDF - ResearchGate. Available at: [Link]

-

Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - Nova Southeastern University. Available at: [Link]

-

Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - ACS Publications. Available at: [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 7. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.univpm.it [iris.univpm.it]

- 10. mdpi.com [mdpi.com]

Metabolite Identification Pathways for 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. Understanding the biotransformation pathways is essential for anticipating potential drug-drug interactions, identifying pharmacologically active or toxic metabolites, and ensuring that preclinical safety studies adequately cover human metabolites. This guide provides a comprehensive technical framework for the elucidation of metabolic pathways for the novel compound, 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one. We will explore its structural liabilities, predict mechanistically plausible metabolic pathways, and detail a robust experimental workflow from in vitro incubation to structural elucidation using high-resolution mass spectrometry. This document is intended to serve as a practical guide for researchers in drug metabolism and pharmacokinetics (DMPK), offering both theoretical grounding and field-proven experimental protocols.

Introduction: Structural Analysis and Metabolic Foresight

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound featuring several key functional groups that are recognized substrates for drug-metabolizing enzymes. A proactive analysis of its structure allows us to anticipate its metabolic profile.

-

Pyrrolidine Ring: This saturated nitrogen heterocycle is a common motif in many marketed drugs.[1][2] Its presence, however, can be a metabolic liability. The ring is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive iminium ion intermediates.[3] This bioactivation is a critical pathway to investigate due to the potential for covalent binding to macromolecules.

-

Propan-1-one Moiety: The secondary amine and the ketone functional group on the propyl chain present two likely sites for metabolic modification. Ketone reduction is a common metabolic pathway, and oxidative deamination of the primary amine can also occur.

-

Ethoxymethyl Ether: Ether linkages are subject to oxidative O-dealkylation, a well-established metabolic reaction also mediated primarily by CYP450 enzymes.[4]

The primary objective of this guide is to establish a systematic approach to identify and structurally characterize the metabolites resulting from the biotransformation of this molecule. This involves a combination of predictive reasoning based on established biochemical principles and rigorous analytical confirmation.

Predicted Metabolic Pathways: A Mechanistic Overview

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5] Based on the structure of the parent compound, we can predict a network of potential metabolic transformations.

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[5] For the target compound, CYP450 enzymes, located primarily in the liver, are expected to be the major catalysts.[4][6]

The predicted Phase I pathways include:

-

A. Pyrrolidine Ring Oxidation:

-

Hydroxylation: CYP450-mediated hydroxylation at carbons adjacent to the nitrogen atom (α-carbon) is a common pathway.

-

δ-Oxidation and Ring Opening: A critical pathway for pyrrolidine-containing drugs involves oxidation at the δ-position, leading to the formation of an unstable carbinolamine, which spontaneously opens to form an aminoaldehyde intermediate.[7] This reactive aldehyde can then undergo further oxidation or intramolecular reactions. This pathway represents a potential source of reactive metabolites.[3]

-

-

B. Propan-1-one Side Chain Modification:

-

Ketone Reduction: The carbonyl group can be reduced by carbonyl reductases to form a secondary alcohol, a common fate for ketones.[8]

-

Oxidative Deamination: The primary amine can be oxidized, leading to the loss of ammonia and formation of a ketone.

-

-

C. Ethoxymethyl Group Metabolism:

-

O-de-ethylation: Oxidative cleavage of the ethyl group from the ether linkage will produce a primary alcohol metabolite and acetaldehyde. This is a classic CYP450-mediated reaction.

-

Further Oxidation: The newly formed primary alcohol can be further oxidized by alcohol and aldehyde dehydrogenases to a carboxylic acid.

-

These predicted pathways are visualized in the diagram below.

Caption: Predicted Phase I metabolic pathways for the title compound.

Phase II Metabolism

Phase I metabolites, now possessing polar handles like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions.[5] These reactions attach endogenous molecules to the metabolite, greatly increasing water solubility and facilitating excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups generated from ketone reduction (Metabolite M3) or O-de-ethylation (Metabolite M5).

-

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to these same hydroxyl functionalities.

Experimental Workflow for Metabolite Identification

A systematic, multi-step process is required to move from prediction to confirmation. The workflow outlined below integrates in vitro metabolism with high-resolution mass spectrometry, which is the cornerstone of modern metabolite identification studies.[9][10]

Caption: High-level experimental workflow for metabolite identification.

Protocol: In Vitro Incubation with Liver Microsomes

This protocol is designed to generate Phase I and Phase II metabolites using pooled human liver microsomes (HLM), a standard model for drug metabolism studies.[11]

-

Preparation of Reagents:

-

Parent Compound Stock: Prepare a 10 mM stock solution of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one in DMSO.

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Cofactor Solutions:

-

NADPH regenerating system (e.g., RapidStart™): For Phase I reactions.

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): For glucuronidation (Phase II).

-

-

Enzyme Suspension: Pooled Human Liver Microsomes (HLM), thawed on ice and diluted in phosphate buffer to a final concentration of 2 mg/mL.

-

-

Incubation Setup:

-

Prepare two sets of microcentrifuge tubes: a "Test" set with cofactors and a "Control" set without cofactors.

-

To each tube, add phosphate buffer and HLM suspension. Pre-warm at 37°C for 5 minutes.

-

To the "Test" tubes, add the NADPH regenerating system and/or UDPGA.

-

Initiate the reaction by adding the parent compound stock solution to all tubes to a final concentration of 1-10 µM. The final DMSO concentration should be <0.5%.

-

Incubate at 37°C in a shaking water bath for 60 minutes.

-

-

Reaction Termination (Sample Quenching):

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

-

Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Protocol: LC-MS/MS Analysis

Liquid chromatography separates the parent compound from its metabolites prior to detection by high-resolution mass spectrometry.[9]

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating compounds of this polarity.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

High-Resolution Mass Spectrometry (HRMS) System (e.g., Orbitrap or Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the compound contains basic nitrogen atoms that are readily protonated.

-

Acquisition Mode: Data-Dependent Acquisition (DDA).

-

MS1 (Full Scan): Scan a mass range of m/z 100-1000 with high resolution (>60,000) to obtain accurate masses of the parent and potential metabolites.

-

MS2 (Tandem MS): The instrument automatically selects the top 3-5 most intense ions from the MS1 scan for fragmentation (e.g., using HCD or CID), generating fragmentation spectra for structural elucidation.[12]

-

-

Data Analysis and Structural Elucidation

The final and most critical phase is the interpretation of the acquired data to identify and characterize the metabolites.

Data Processing

Specialized software such as XCMS, MassHunter, or similar vendor-specific platforms are used to process the raw data.[13][14] The key steps are:

-

Peak Picking: Identification of all ion features in the chromatograms.

-

Alignment: Correction for minor shifts in retention time across different samples.

-

Comparative Analysis: The software compares the "Test" samples (with cofactors) against the "Control" samples (without cofactors). Peaks that are present or significantly more abundant in the "Test" samples are flagged as potential metabolites.

Structural Elucidation using Mass Spectral Data

Once a potential metabolite is flagged, its structure is pieced together using the HRMS data. This process relies on a hierarchy of evidence.[15]

-

Accurate Mass and Mass Shift: The high-resolution MS1 scan provides the accurate mass of the protonated metabolite ([M+H]+). By comparing this to the accurate mass of the parent drug, a precise mass difference is calculated. This mass shift is indicative of the specific metabolic transformation (see Table 1). The accurate mass is also used to generate a predicted elemental formula.

-

MS/MS Fragmentation Analysis: The fragmentation pattern from the MS2 scan provides direct structural information. The fragmentation of a metabolite is compared to that of the parent compound.

-

Conserved Fragments: Fragments that are present in both the parent and metabolite spectra indicate parts of the molecule that were not modified.

-

Shifted Fragments: A fragment ion that appears at a higher or lower m/z in the metabolite spectrum indicates that the metabolic modification occurred on that piece of the molecule. For example, a fragment containing the pyrrolidine ring that is shifted by +15.9949 Da strongly suggests hydroxylation on that ring.

-

Table 1: Predicted Metabolites and Expected Mass Shifts

| Metabolite ID | Predicted Transformation | Mass Shift (Da) | Expected [M+H]+ (for C10H20N2O2) |

| M1 | Hydroxylation | +15.9949 | 217.1598 |

| M2 | Ring Opening (Oxidation) | +15.9949 | 217.1598 |

| M3 | Ketone Reduction | +2.0156 | 203.1754 |

| M4 | Oxidative Deamination | -17.0265 | 184.1332 |

| M5 | O-de-ethylation | -28.0313 | 173.1285 |

| M6 | Carboxylic Acid (from M5) | -14.0157 | 187.1441 |

| M3-Gluc | M3 + Glucuronide | +178.0532 | 379.1923 |

| M5-Gluc | M5 + Glucuronide | +178.0532 | 351.1454 |

Note: The parent compound's formula is assumed to be C10H20N2O2 with a monoisotopic mass of 200.1525 Da and an [M+H]+ of 201.1603.

Conclusion and Forward Look

The metabolic pathways of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one are predicted to be diverse, involving oxidation of all three major structural motifs: the pyrrolidine ring, the propan-1-one side chain, and the ethoxymethyl group. The potential for bioactivation via pyrrolidine ring oxidation warrants particular attention during drug development.

The integrated workflow described in this guide, combining predictive analysis with robust in vitro methodologies and state-of-the-art LC-HRMS analysis, provides a reliable and efficient strategy for comprehensive metabolite identification. The data generated from these studies are fundamental for guiding further nonclinical and clinical development, ensuring a thorough understanding of the compound's disposition and safety profile.[16][17] Subsequent in vivo studies in preclinical species are a necessary next step to confirm that these in vitro findings are relevant and to ensure that animal models are exposed to all significant human metabolites.[18]

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] October 17, 2024. Available at: [Link]

-

NSF PAR. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. [Online] Available at: [Link]

-

PubMed. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. [Online] November 30, 2017. Available at: [Link]

-

PMC. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Online] Available at: [Link]

-

NAP.edu. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. [Online] Available at: [Link]

-

Hindawi. Catalytic Synthesis of the Biofuel 5-Ethoxymethylfurfural (EMF) from Biomass Sugars. [Online] November 1, 2021. Available at: [Link]

-

PMC. Recent insights about pyrrolidine core skeletons in pharmacology. [Online] September 6, 2023. Available at: [Link]

-

liebertpub.com. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. [Online] Available at: [Link]

-

SciSpace. In vitro test methods for metabolite identification: A review. [Online] December 24, 2018. Available at: [Link]

-

NIH. Propanoate Metabolism | Pathway - PubChem. [Online] Available at: [Link]

-

PubMed. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. [Online] June 15, 2016. Available at: [Link]

-

PMC. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications. [Online] Available at: [Link]

-

Oxford Academic. Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features. [Online] February 15, 2020. Available at: [Link]

-

ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Online] Available at: [Link]

-

ResearchGate. Summary of pyrimidine metabolism pathway and mechanisms of action of... [Online] Available at: [Link]

-

ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Online] August 29, 2024. Available at: [Link]

-

ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... [Online] Available at: [Link]

-

PMC. In Vivo Alterations in Drug Metabolism and Transport Pathways in Patients with Chronic Kidney Diseases. [Online] Available at: [Link]

-

PubMed. Fluorotelomer ethoxylates: sources of highly fluorinated environmental contaminants part I: biotransformation. [Online] September 15, 2010. Available at: [Link]

-

Scripps Research. XCMS : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization. [Online] Available at: [Link]

-

MetwareBio. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Online] February 27, 2026. Available at: [Link]

-

Cyprotex. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec. [Online] Available at: [Link]

-

MDPI. Insights into the Metal Salt Catalyzed 5-Ethoxymethylfurfural Synthesis from Carbohydrates. [Online] June 8, 2017. Available at: [Link]

-

ResearchGate. Pyrrolidine-based marketed drugs. [Online] Available at: [Link]

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Online] July 2, 2024. Available at: [Link]

-

ResearchGate. Metabolic pathways for the formation of 1-propanol, 1,3-propanediol and... [Online] Available at: [Link]

-

Reactome Pathway Database. Pyrimidine catabolism. [Online] Available at: [Link]

-

IntechOpen. Drug Metabolism in Drug Discovery and Preclinical Development. [Online] May 23, 2021. Available at: [Link]

-

ResearchGate. (PDF) Biotransformation of Aromatic Methyl Groups to Aldehyde Groups Using Laccase of Gloephyllum Stratum MTCC-1117. [Online] Available at: [Link]

-

bioRxiv.org. Re-introduction of endogenous pathways for propionyl-CoA, 1-propanol and propionate formation in Escherichia coli. [Online] November 22, 2021. Available at: [Link]

-

bioRxiv.org. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. [Online] June 1, 2025. Available at: [Link]

-

MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Online] November 14, 2024. Available at: [Link]

-

NIH. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf. [Online] August 14, 2023. Available at: [Link]

-

Wikipedia. 1-Propanol. [Online] Available at: [Link]

-

Wikipedia. Cytochrome P450 (individual enzymes). [Online] Available at: [Link]

-

Pharmaron. Metabolite Identification. [Online] Available at: [Link]

-

YouTube. Drug Substance: Life Cycle Management, Raw Materials and Continued Process Verification webinar BioPhorum. [Online] December 12, 2024. Available at: [Link]

-

PMC. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Online] Available at: [Link]

-

ResearchGate. (PDF) XCMS 2 : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization. [Online] Available at: [Link]

-

PubMed. The strict anaerobic gut microbe Eubacterium hallii transforms the carcinogenic dietary heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). [Online] April 15, 2016. Available at: [Link]

-

Baylor College of Medicine. Drug Metabolism and Pharmacokinetics | BCM. [Online] Available at: [Link]

-

PMC. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. [Online] Available at: [Link]

-

Admescope. Services for in vitro Metabolism research. [Online] Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytochrome P450 (individual enzymes) - Wikipedia [en.wikipedia.org]

- 7. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 12. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. metlin-nl.scripps.edu [metlin-nl.scripps.edu]

- 14. researchgate.net [researchgate.net]

- 15. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

- 16. scispace.com [scispace.com]

- 17. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]

- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Methodology of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Executive Summary

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a highly functionalized α -amino amide. Molecules featuring a pyrrolidine core are ubiquitous in modern drug discovery, frequently serving as rigid, metabolically stable scaffolds for enzyme inhibitors (such as DPP-IV inhibitors) and CNS-active therapeutics[1]. This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural rationale, and a rigorously validated synthetic workflow designed for high-yield, stereoretentive preparation.

Structural Identity & Physicochemical Profiling

The structural architecture of this compound combines an amino acid backbone (alanine derivative) with a substituted pyrrolidine ring. The presence of the 3-(ethoxymethyl) group introduces a tunable lipophilic vector that can occupy hydrophobic pockets in target proteins, while the ether oxygen retains hydrogen-bond accepting capabilities.

To facilitate rational drug design and formulation, the theoretical physicochemical properties are summarized below. The α -amino amide structural motif typically exhibits a slightly depressed pKa compared to simple aliphatic amines due to the electron-withdrawing nature of the adjacent carbonyl group[2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Estimate | Pharmacological Significance |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Defines the stoichiometric mass. |

| Molecular Weight | 200.28 g/mol | Well within Lipinski’s Rule of 5; highly permeable. |

| Topological Polar Surface Area (TPSA) | ~64.3 Ų | Optimal for blood-brain barrier (BBB) penetration and oral bioavailability. |

| Estimated LogP | 0.8 – 1.2 | Balanced amphiphilicity; the ethoxymethyl group enhances lipophilicity. |

| pKa (Primary Amine) | ~7.8 – 8.2 | Exists partially ionized at physiological pH (7.4), balancing solubility and membrane permeability[2]. |

| Hydrogen Bond Donors / Acceptors | 2 / 3 | Ensures robust target engagement via dipole and hydrogen bonding. |

Structural Rationale & Pharmacophore Mapping

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its structural rigidity, which enhances binding affinity through entropic pre-organization[3]. When coupled with an α -amino acid, the resulting amide bond is highly stable against proteolytic cleavage compared to ester or peptide linkages.

Caption: Pharmacophore mapping illustrating the functional domains of the target molecule.

Synthetic Methodology & Workflow

The synthesis of α -amino amides requires careful selection of coupling reagents to prevent racemization at the chiral α -carbon. The protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which forms a highly reactive OAt-active ester. This intermediate accelerates the coupling step and suppresses epimerization[4].

Table 2: Optimized Reaction Conditions

| Reagent / Solvent | Equivalents | Role in Reaction |

| Boc-Alanine | 1.0 eq | Carboxylic acid starting material. |

| 3-(ethoxymethyl)pyrrolidine | 1.1 eq | Amine nucleophile. |

| HATU | 1.2 eq | Coupling agent; generates OAt-active ester[4]. |

| DIPEA | 2.5 eq | Non-nucleophilic base; deprotonates the acid. |

| Anhydrous DMF | 0.1 M | Polar aprotic solvent; solubilizes all components. |

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Boc-Protection)

-

Pre-activation: Dissolve Boc-Alanine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (2.5 eq) dropwise. Causality Check: DIPEA is chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean deprotonation of the carboxylic acid[4].

-

Nucleophilic Attack: After 15 minutes of pre-activation, add 3-(ethoxymethyl)pyrrolidine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the Boc-Alanine mass peak confirms the consumption of the limiting reagent.

-

Aqueous Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes excess acid and HOAt byproducts), and brine[4]. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Acidic Cleavage (Deprotection) 6. Boc Removal: Dissolve the crude Boc-protected intermediate in a minimal amount of Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq). 7. Isolation: Stir at room temperature for 1 hour. The product will typically precipitate as a hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum to yield the final product: 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one hydrochloride.

Caption: HATU-mediated synthetic workflow for 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one.

Analytical Characterization Guidelines

To ensure the integrity of the synthesized compound, the following analytical validations are mandatory:

-

LC-MS (ESI+): Expect a strong [M+H]+ pseudo-molecular ion peak at m/z 201.2. The purity should be >95% based on UV absorption at 210 nm (amide bond detection).

-

¹H NMR (400 MHz, DMSO-d6): Key diagnostic signals include the α -proton of the alanine moiety (typically a multiplet around 4.0–4.5 ppm due to the adjacent chiral center and protonated amine) and the distinct ether linkage protons ( −O−CH2−CH3 ) appearing as a quartet (~3.4 ppm) and a triplet (~1.1 ppm).

-

Rotameric Behavior: Due to the restricted rotation around the tertiary amide bond (pyrrolidine nitrogen to carbonyl carbon), NMR spectra may exhibit rotameric signal duplication at room temperature. Variable-temperature NMR (VT-NMR) can be used to coalesce these peaks and confirm structural homogeneity.

References

-

BenchChem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase.4

-

ResearchGate. Hafnium-Catalyzed Direct Amide Formation at Room Temperature (pKa & alpha-amino amides context).2

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.3

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology.1

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one in Human Plasma

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The methodology encompasses a straightforward protein precipitation extraction, rapid chromatographic separation, and stable isotope-labeled internal standard, culminating in a fully validated procedure compliant with international regulatory guidelines.

Introduction: The Rationale for a Dedicated Quantification Method

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a novel small molecule with therapeutic potential. Accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical tasks due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2] This document provides a comprehensive, step-by-step protocol, underpinned by scientific principles, to ensure reproducible and accurate quantification.